1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone

Physicochemical profiling Drug-like property optimization Pre-formulation screening

1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone (CAS 73096-98-7), also named 4-hydroxy-3-(dimethylaminomethyl)acetophenone or AF-MR1, is a synthetic acetophenone-derived Mannich base with the molecular formula C₁₁H₁₅NO₂ and a molecular mass of 193.24 g/mol. The compound features a 4-hydroxyacetophenone core bearing a dimethylaminomethyl substituent at the 3-position of the aromatic ring, yielding a molecule with one hydrogen bond donor, three hydrogen bond acceptors, a calculated LogP of -0.17, and a melting point of 72 °C.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 73096-98-7
Cat. No. B3033036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone
CAS73096-98-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)CN(C)C
InChIInChI=1S/C11H15NO2/c1-8(13)9-4-5-11(14)10(6-9)7-12(2)3/h4-6,14H,7H2,1-3H3
InChIKeyWAENDPRPZPEBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone (CAS 73096-98-7): Structural Identity and Procurement-Relevant Physicochemical Profile


1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone (CAS 73096-98-7), also named 4-hydroxy-3-(dimethylaminomethyl)acetophenone or AF-MR1, is a synthetic acetophenone-derived Mannich base with the molecular formula C₁₁H₁₅NO₂ and a molecular mass of 193.24 g/mol [1]. The compound features a 4-hydroxyacetophenone core bearing a dimethylaminomethyl substituent at the 3-position of the aromatic ring, yielding a molecule with one hydrogen bond donor, three hydrogen bond acceptors, a calculated LogP of -0.17, and a melting point of 72 °C [1]. It is classified under the EU CLP Regulation as Acute Toxicity Category 4 and Eye Damage Category 1 [2]. The compound is listed in MeSH as an antineoplastic agent and has been investigated in the context of acute myelogenous leukemia [3].

Why 4-Hydroxyacetophenone or Unsubstituted Acetophenone Mannich Bases Cannot Substitute for 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone in Research and Industrial Applications


The compound's differentiation from its closest structural analogs rests on the simultaneous presence of three functional elements—a phenolic hydroxyl group, an acetyl carbonyl, and a tertiary dimethylaminomethyl amine—positioned in a specific ortho/para relationship on the aromatic ring. The parent compound 4-hydroxyacetophenone lacks the dimethylaminomethyl group entirely, resulting in a fundamentally different hydrogen-bonding capacity, ionization profile, and LogP (4-hydroxyacetophenone LogP ≈ 1.3 vs. -0.17 for the target compound [1]). Mono-Mannich bases of the 3-dimethylamino-1-aryl-1-propanone series differ in the length of the aminomethylene linker and the oxidation state of the carbonyl-adjacent carbon, which in class-level studies has been shown to produce approximately 100-fold differences in mitochondrial respiratory activity between structural series [2]. Positional isomers (e.g., dimethylaminomethyl substitution at the 2- or 5-position) would alter both the intramolecular hydrogen-bonding network between the phenol OH and the amine, and the electrophilic reactivity of the acetyl group. These structural distinctions preclude generic interchangeability for any application where target engagement, metabolic stability, or chemical reactivity is sensitive to these physicochemical parameters.

Quantitative Differentiation Evidence for 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone (CAS 73096-98-7) vs. Closest Analogs


LogP Shift of Approximately 1.5 Log Units Relative to 4-Hydroxyacetophenone Confers Distinct Solubility and Permeability Behaviour

The introduction of the dimethylaminomethyl group at the 3-position of 4-hydroxyacetophenone reduces the calculated LogP by approximately 1.5 log units—from 1.3 (4-hydroxyacetophenone) to -0.17 (target compound) [1]. This shift from a moderately lipophilic to a hydrophilic compound alters the compound's predicted aqueous solubility, passive membrane permeability, and susceptibility to hepatic metabolism. For procurement decisions, this means the target compound cannot be replaced by 4-hydroxyacetophenone in any experimental system where the balance between aqueous solubility and membrane partitioning is a critical variable.

Physicochemical profiling Drug-like property optimization Pre-formulation screening

MeSH Registry Classification as an Antineoplastic Agent Supported by Primary Literature Evidence from Acute Myelogenous Leukemia Models

The National Library of Medicine's MeSH database classifies 4-hydroxy-3-(dimethylaminomethyl)acetophenone (AF-MR1) as an antineoplastic agent, with the primary source cited as Leukemia Research 2003, 27(1):57-64 [1]. This curated classification distinguishes the compound from the broader class of acetophenone Mannich bases, most of which lack a specific therapeutic annotation. The MeSH record explicitly notes the compound is effective against myelogenous leukemia in experimental animals and acts as an inhibitor of S-adenosylmethionine decarboxylase [1]. In contrast, 4-hydroxyacetophenone carries no antineoplastic classification in MeSH and is primarily annotated for hepatoprotective and anti-inflammatory properties [2]. This regulatory-grade annotation provides a procurement-relevant differentiator: the target compound has been specifically evaluated and classified for oncology research, whereas the parent compound has not.

Antineoplastic screening Leukemia research Mannich base pharmacology

Class-Level Evidence: Acetophenone-Derived bis-Mannich Bases Demonstrate ~100-Fold Greater Mitochondrial Respiratory Activity Than Mono-Mannich Base Counterparts

In a head-to-head comparison of mono-Mannich base series IV (3-dimethylamino-1-aryl-1-propanone hydrobromides) and bis-Mannich base series V (3-dimethylamino-2-dimethylaminomethyl-1-aryl-1-propanone dihydrobromides), Dimmock et al. (1983) demonstrated that, when the same nuclear substituent was present in both series, compounds of series V were approximately 100 times more active than series IV in both the stimulation and inhibition of respiration in mitochondria isolated from rat liver cells [1]. While the target compound is structurally distinct from the series IV and V compounds tested (it contains the dimethylaminomethyl group directly on the aromatic ring rather than on the propanone side chain), this class-level SAR indicates that the presence and position of the dimethylaminomethyl substituent profoundly influences mitochondrial activity—by two orders of magnitude between closely related series. This provides a mechanistic rationale for why the target compound, with its ring-attached dimethylaminomethyl group, cannot be considered pharmacologically equivalent to mono-Mannich bases or unsubstituted acetophenones.

Mitochondrial respiration Mannich base structure-activity relationships Antineoplastic mechanism of action

Regulatory Hazard Classification: Acute Toxicity and Eye Damage Profile Differentiates Handling and Shipping Requirements from Less Hazardous Acetophenone Analogs

Under the EU CLP Regulation (EC 1272/2008), 1-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]ethanone carries harmonized hazard classifications of Acute Toxicity Category 4 (Harmful if swallowed, H302) and Eye Damage Category 1 (Causes serious eye damage, H318) [1]. The compound also triggers skin irritation (H315) and respiratory irritation (H335) hazard statements . In contrast, the parent compound 4-hydroxyacetophenone is classified only as a skin and eye irritant (Category 2) without the acute toxicity classification [2]. This difference in hazard profile has direct procurement and operational implications: the target compound requires more stringent personal protective equipment, ventilation controls, and shipping documentation (GHS07 pictogram, Signal Word 'Warning'), and may be subject to additional regulatory compliance obligations under the Chemical Agents Directive (CAD) [1]. For laboratories evaluating procurement options, the higher hazard classification of the target compound relative to 4-hydroxyacetophenone represents a measurable operational cost and safety consideration that must be factored into compound selection.

Chemical safety assessment GHS hazard classification Laboratory procurement compliance

Synthetic Tractability: One-Step Mannich Reaction from 4-Hydroxyacetophenone Enables Rapid Analog Generation for SAR Studies

The target compound is accessible via a one-step, non-catalyzed microwave-assisted Mannich reaction between commercially available 4-hydroxyacetophenone and dimethylamine, as demonstrated for closely related 4-hydroxyacetophenone-derived Mannich bases [1]. This synthetic route proceeds with quantitative yields and regioselective substitution at the position ortho to the phenolic hydroxyl group [1]. In contrast, the structurally related bis-Mannich base analog 1-{3,5-bis[(dimethylamino)methyl]-4-hydroxyphenyl}ethanone requires a second Mannich condensation step at the 5-position, introducing additional synthetic complexity and reduced overall yield. For researchers planning to generate focused libraries around the acetophenone scaffold, the mono-substituted target compound represents a synthetically more accessible entry point than the bis-substituted analog, while retaining the key dimethylaminomethyl pharmacophore [2].

Mannich reaction Acetophenone functionalization Medicinal chemistry building blocks

Documented Utility as a Pharmaceutical Intermediate for Analgesic, Anti-Inflammatory, and CNS Agents, Contrasting with 4-Hydroxyacetophenone's Primary Role as a Hepatoprotective Natural Product

The target compound is explicitly documented as an intermediate in the preparation of analgesic and anti-inflammatory pharmaceuticals and as a building block for central nervous system (CNS) agents, attributed to its structural similarity to certain neurotransmitter modulators [1]. This application profile is distinct from that of 4-hydroxyacetophenone, which is primarily utilized as a hepatoprotective and choleretic natural product constituent from Artemisia species, or as a general-purpose synthetic intermediate [2]. Additionally, the target compound is described as a versatile small molecule scaffold suitable for further derivatization in pharmaceutical research . This documented application specialization provides a procurement-relevant differentiator: laboratories focused on analgesic, anti-inflammatory, or CNS drug discovery programs have a specific literature precedent for selecting the target compound over the parent 4-hydroxyacetophenone.

Pharmaceutical intermediate Analgesic development CNS drug discovery Industrial organic synthesis

Evidence-Backed Application Scenarios for 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone (CAS 73096-98-7) in Research and Industrial Procurement


Antineoplastic Lead Optimization in Acute Myelogenous Leukemia Drug Discovery

The MeSH classification of AF-MR1 as an antineoplastic agent with specific annotation for myelogenous leukemia efficacy in experimental animals [1], combined with class-level evidence that acetophenone-derived Mannich bases exhibit both antileukemic activity and mitochondrial respiration modulation , positions this compound as a structurally defined starting point for medicinal chemistry optimization of antileukemic agents. The presence of both a phenolic hydroxyl (amenable to esterification, etherification, or carbamoylation) and a tertiary amine (capable of quaternization or N-oxide formation) provides multiple vectors for SAR exploration. Procurement of this specific compound, rather than the unsubstituted 4-hydroxyacetophenone, ensures that the dimethylaminomethyl pharmacophore—implicated in the mitochondrial mechanism of action of this compound class —is present from the outset of the optimization campaign.

Physicochemical Property Benchmarking in Pre-Formulation and ADME Screening Panels

The target compound's calculated LogP of -0.17, melting point of 72 °C, and defined hydrogen bond donor/acceptor count (1 donor, 3 acceptors) [1] make it suitable as a moderately hydrophilic, low-molecular-weight reference compound in pre-formulation solubility screening, permeability assays (e.g., PAMPA, Caco-2), and metabolic stability panels. Its LogP difference of approximately 1.5 units from 4-hydroxyacetophenone [2] provides a valuable matched-pair comparison for studying the impact of a basic amine substituent on passive membrane permeability, CYP450 metabolic liability, and plasma protein binding. This matched-pair analysis is directly relevant to drug discovery programs optimizing the balance between target potency and ADME properties for phenolic chemotypes.

Mannich Base Scaffold Diversification for CNS Drug Discovery Libraries

The documented use of the target compound as an intermediate for CNS agents, attributed to structural similarity to neurotransmitter modulators [1], combined with its synthetic accessibility via one-step Mannich reaction from 4-hydroxyacetophenone , makes it an attractive core scaffold for generating focused CNS-oriented compound libraries. The dimethylaminomethyl group at the 3-position mimics the basic amine functionality present in many neuroactive molecules (e.g., donepezil, rivastigmine fragments), while the acetyl group provides a handle for further condensation (Schiff base formation, hydrazone synthesis, aldol reactions). Procurement of the pre-functionalized Mannich base bypasses the need for in-house Mannich reaction optimization, accelerating the library synthesis timeline.

Safety-Compliant Laboratory Procurement for Organizations Requiring Full GHS Hazard Documentation

The target compound's harmonized CLP classification—Acute Toxicity Category 4 and Eye Damage Category 1 [1]—triggers specific regulatory obligations under the EU Chemical Agents Directive (CAD) and the Construction Products Regulation . For regulated laboratories (e.g., GLP-compliant CROs, pharmaceutical quality control laboratories, academic institutions with stringent chemical hygiene plans), this pre-existing, ECHA-harmonized hazard documentation eliminates the need for costly ad hoc toxicological assessment and facilitates rapid integration into existing chemical management systems. Laboratories that instead procure 4-hydroxyacetophenone for the same application would operate under a different (lower) hazard classification, which, while simplifying handling, would not accurately reflect the toxicological profile of the dimethylaminomethyl-substituted compound required for their research.

Quote Request

Request a Quote for 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.